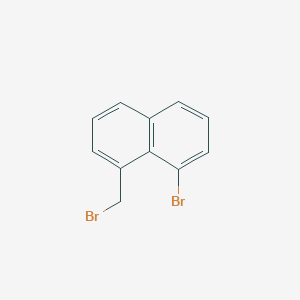

1-Bromo-8-(bromomethyl)naphthalene

Description

Significance of Naphthalene (B1677914) Derivatives in Advanced Organic Synthesis and Materials Science

Naphthalene derivatives are fundamental building blocks in the creation of complex organic molecules. Their rigid, planar structure and the potential for substitution at various positions allow for the fine-tuning of their chemical and physical properties. This versatility makes them invaluable in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. chemimpex.com In materials science, these derivatives are integral to the development of high-performance polymers, dyes, and fluorescent materials. ontosight.ai The strategic introduction of different functional groups onto the naphthalene core can lead to materials with enhanced thermal stability, specific optical properties, or tailored electronic characteristics. chemimpex.com

Overview of Halogenated Naphthalenes as Versatile Synthons

Among the various classes of naphthalene derivatives, halogenated naphthalenes stand out as particularly versatile synthons, or synthetic building blocks. The presence of one or more halogen atoms provides a reactive handle for a multitude of chemical reactions, including nucleophilic substitution, cross-coupling reactions, and the formation of organometallic reagents. chemimpex.comnih.gov This reactivity is crucial for constructing more intricate molecular architectures. For instance, the bromine atoms in bromo-organic compounds are frequently utilized in bromination, cohalogenation, oxidation, and cyclization reactions. nih.gov The specific positioning of the halogen atoms on the naphthalene ring, such as in the peri-positions (1 and 8), can lead to unique reactivity and the formation of strained, yet stable, cyclic structures. st-andrews.ac.uk

Specific Research Focus: Unique Reactivity and Synthetic Potential of 1-Bromo-8-(bromomethyl)naphthalene

A compound of particular interest within this class is this compound. This molecule features two different types of bromine substituents on the naphthalene core: a bromo group directly attached to the aromatic ring at the 1-position, and a bromomethyl group at the 8-position. This unique arrangement in the peri-positions imparts distinct reactivity to the molecule. The proximity of the two substituents, constrained by the rigid naphthalene framework to a distance of approximately 2.5 Å, creates steric strain that can drive unusual chemical transformations. st-andrews.ac.ukwikipedia.org This inherent strain and the differential reactivity of the aryl bromide and the benzyl (B1604629) bromide functionalities make this compound a valuable tool for synthesizing novel polycyclic aromatic compounds and exploring new reaction pathways in organic chemistry.

The table below summarizes the key properties of this compound and its related compounds.

| Property | This compound | 1-(Bromomethyl)naphthalene | 1,8-Bis(bromomethyl)naphthalene (B51720) |

| CAS Number | 72758-17-9 sigmaaldrich.com | 3163-27-7 nih.gov | 2025-95-8 nih.gov |

| Molecular Formula | C₁₁H₈Br₂ uni.lu | C₁₁H₉Br nih.gov | C₁₂H₁₀Br₂ nih.gov |

| Molecular Weight | 299.99 g/mol sigmaaldrich.com | 221.09 g/mol nih.gov | 314.01 g/mol nih.gov |

| Appearance | - | Off-white crystalline powder or orange solid chemimpex.com | - |

| Melting Point | - | 52 - 56 °C chemimpex.com | - |

| Boiling Point | - | 213 °C at 100 mmHg chemimpex.com | - |

This table is based on available data and may not be exhaustive.

The study of this compound and other peri-substituted naphthalenes continues to be an active area of research, with ongoing efforts to harness their unique properties for the development of new synthetic methodologies and advanced materials. st-andrews.ac.ukresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-8-(bromomethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGOMNXLAWWDCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CBr)C(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 8 Bromomethyl Naphthalene

Strategies for the Construction of the Naphthalene (B1677914) Core

The formation of the naphthalene framework is the initial stage in the synthesis of complex derivatives like 1-Bromo-8-(bromomethyl)naphthalene. Various methodologies have been developed to construct this bicyclic aromatic system, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Annulation and Cyclization Approaches to Naphthalene Frameworks

Annulation and cyclization reactions are fundamental to forming the naphthalene core. These methods involve the construction of the second ring onto a pre-existing benzene (B151609) derivative. One such approach involves the Lewis acid-catalyzed reactions of Donor-Acceptor (D-A) cyclobutanes with 2-naphthols, which lead to ring-opened products that can undergo intramolecular cyclization to yield naphthalene-fused systems. researchgate.net

Another powerful strategy is the 6π-electrocyclization. In this approach, a triene intermediate is formed, which then undergoes an electrocyclic ring closure to form the second aromatic ring, followed by an elimination process to afford the final naphthalene product. researchgate.netnih.gov This method is a key feature in modern synthetic strategies, such as the transmutation of isoquinolines into naphthalene derivatives, where a phosphonium (B103445) ylide serves as the carbon source. researchgate.netnih.gov Traditional methods also include the annulation of arenes that possess an unsaturated carbonyl side chain. nih.gov

Electrophilic Cyclization Reactions for Regioselective Naphthalene Synthesis

Electrophilic cyclization offers a mild and highly regioselective route to a wide variety of substituted naphthalenes. nih.govacs.org This methodology typically involves the 6-endo-dig cyclization of arene-containing propargylic alcohols. nih.govacs.org Various electrophiles can be employed to initiate the cyclization, including iodine (I₂), iodine monochloride (ICl), bromine (Br₂), N-Bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). nih.govacs.org

The reactions generally proceed under mild conditions, produce good to excellent yields, and are compatible with a diverse range of functional groups. nih.gov The regioselectivity is a key advantage; for instance, in the cyclization of a 2-naphthyl alkynol, ring closure occurs selectively at the 1-position of the naphthalene ring. nih.gov This level of control is crucial for synthesizing specifically substituted naphthalenes. nih.gov

Transition Metal-Catalyzed Cycloadditions and Annulations to Form Naphthalenes

Transition metals have proven to be exceptionally useful in modern organic synthesis, enabling the formation of complex structures through catalyzed reactions. frontiersin.org These methods often provide distinct advantages, including mild reaction conditions, high yields, and tolerance for various functional groups. frontiersin.org

Several transition metal-catalyzed reactions are employed for naphthalene synthesis:

Palladium-catalyzed Cocyclization: This method involves the cocyclization of diyne esters and arynes, catalyzed by a palladium complex, to construct the naphthalene ring. frontiersin.org

Rhodium-catalyzed Cycloaddition: Electron-deficient cyclopentadienyl rhodium(III) complexes can catalyze the oxidative and decarboxylative [2+1+2+1] cycloaddition of benzoic acids with diynes, leading to fused naphthalenes. researchgate.net

Nickel-catalyzed Cycloaddition: Nickel catalysts can effect the intramolecular [4+2] cycloaddition of unactivated dienynes under conditions significantly milder than those required for corresponding thermal reactions. williams.edu This process is valuable for substrates that are unreactive or unstable under high temperatures. williams.edu

These transition metal-catalyzed approaches are powerful tools for constructing highly functionalized and complex molecular frameworks efficiently. frontiersin.orgresearchgate.net

Selective Functionalization of the Naphthalene Scaffold

Once the naphthalene core is established, the synthesis of this compound requires the precise and selective introduction of the two bromine-containing substituents at the C1 and C8 (peri) positions. This process typically begins with a precursor such as 1-methylnaphthalene or, more ideally, 1,8-dimethylnaphthalene. The key challenges lie in controlling the regioselectivity of the aromatic bromination and the selective bromination of the methyl side-chain.

Regioselective Bromination of Naphthalene Precursors

Electrophilic aromatic substitution is a common method for introducing substituents onto the naphthalene ring. researchgate.net However, controlling the regioselectivity can be challenging and is highly dependent on the directing effects of any pre-existing functional groups. researchgate.net

For a precursor like 1-methylnaphthalene, direct bromination with agents such as N-Bromosuccinimide (NBS) or elemental bromine tends to occur at the C4 position, which is electronically activated and sterically accessible. google.com Achieving substitution at the C8 position is difficult due to steric hindrance from the adjacent substituent at the C1 position. Therefore, direct bromination is often not a viable route for creating the 1,8-substitution pattern. Syntheses often require more complex, multi-step strategies to achieve the desired regiochemistry.

Various brominating agents and conditions have been explored to improve regioselectivity in naphthalene systems.

| Catalyst/Reagent System | Substrate | Major Product(s) | Key Features |

|---|---|---|---|

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Activated aromatics | para-Brominated products | Mild conditions, high yields, no catalyst needed. organic-chemistry.org |

| N-Bromosuccinimide (NBS) / Acetonitrile | Various aromatics | Regioselective bromination | Selectivity depends on substrate; widely used reagent. mdpi.com |

Side-Chain Bromination via Photobromination Techniques

The introduction of the bromomethyl group is typically achieved through a free-radical substitution reaction on a methylnaphthalene precursor. This method, known as benzylic bromination, selectively targets the methyl group over the aromatic ring.

Photobromination is a highly effective technique for this transformation. The reaction is initiated by the photochemical cleavage of a bromine source, such as elemental bromine (Br₂) or, more commonly, N-Bromosuccinimide (NBS), to generate bromine radicals. These radicals then react with the methyl group in a chain reaction mechanism.

A common procedure involves irradiating a mixture of the methylnaphthalene precursor and the brominating agent in a suitable solvent. For example, 1-methylnaphthalene can be efficiently converted to 1-(bromomethyl)naphthalene by stirring with bromine in an aqueous biphasic system under irradiation from an incandescent or fluorescent bulb. scirp.org This method is effective and can be performed on a larger scale, often yielding a product pure enough for subsequent synthetic steps without extensive purification. scirp.org A similar strategy would be employed on a 1-bromo-8-methylnaphthalene precursor to complete the synthesis of the target compound.

| Precursor | Reagent | Conditions | Product | Yield |

| 1-Methylnaphthalene | Bromine (Br₂) | Water, incandescent/fluorescent bulb irradiation, 90 min | 1-(Bromomethyl)naphthalene | Not specified, but product used directly in subsequent steps. scirp.org |

| 4-Bromo-1-methylnaphthalene | N-Bromosuccinimide (NBS) | Acetonitrile, reflux | 4-Bromo-1-(bromomethyl)naphthalene | 79% (over two steps) google.com |

This side-chain bromination is a crucial and final step in the functionalization of the naphthalene scaffold to yield the desired this compound structure.

Aromatic Bromination Methodologies

The introduction of a bromine atom at the C1 position of a naphthalene ring bearing a methyl group at the C8 position is a crucial step in one of the primary synthetic routes to this compound. A notable example of this transformation is the synthesis of the precursor, 1-bromo-8-methylnaphthalene.

One effective method involves a Diels-Alder reaction between 2-methylfuran and 3-bromobenzyne. The 3-bromobenzyne is generated in situ from 1,3-dibromobenzene and a strong base such as lithium diisopropylamide (LDA) under mild conditions. This cycloaddition yields a mixture of regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes. Subsequent deoxygenation of this mixture, typically a two-step process, affords 1-bromo-8-methylnaphthalene in high yields. dergipark.org.tr This approach is particularly useful as it allows for the specific placement of the bromo and methyl groups in the desired 1,8-relationship on the naphthalene scaffold.

| Reactants | Reagents | Products | Yield |

| 2-Methylfuran, 1,3-Dibromobenzene | Lithium diisopropylamide (LDA) | 1-Bromo-8-methylnaphthalene, 1-Bromo-5-methylnaphthalene | High |

Introduction of the Bromomethyl Moiety via Benzylic Halogenation

The conversion of a methyl group to a bromomethyl group at the benzylic position of a naphthalene ring is a common and effective strategy. This transformation is typically achieved through a free radical halogenation reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose, as it provides a low, constant concentration of bromine, which favors substitution at the benzylic position over addition to the aromatic ring. chemistrysteps.com

The reaction is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out under thermal or photochemical conditions. The process involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a molecule of bromine (generated from the reaction of HBr with NBS) to yield the desired bromomethyl product and another bromine radical, thus propagating the chain reaction.

For instance, the synthesis of 1-bromo-2-(bromomethyl)naphthalene is achieved by refluxing a solution of 1-bromo-2-methylnaphthalene with NBS and benzoyl peroxide in carbon tetrachloride. nih.gov A similar approach can be applied to 1-bromo-8-methylnaphthalene to furnish this compound.

| Starting Material | Reagents | Product |

| 1-Bromo-2-methylnaphthalene | N-Bromosuccinimide (NBS), Benzoyl peroxide | 1-Bromo-2-(bromomethyl)naphthalene |

Stepwise Synthetic Routes to this compound

The synthesis of this compound is typically accomplished through multi-step sequences that allow for the controlled introduction of the required functional groups. These routes often start from readily available naphthalene precursors.

A practical and efficient route to 1,8-disubstituted naphthalenes, including this compound, can be envisioned starting from 1,8-dimethylnaphthalene. This approach involves a two-step process: selective monobromination of one of the benzylic methyl groups, followed by aromatic bromination at the peri-position.

The selective monobromination of 1,8-dimethylnaphthalene to 1-(bromomethyl)-8-methylnaphthalene can be achieved using N-bromosuccinimide (NBS) with a controlled stoichiometry (1.1 equivalents) under photochemical conditions. The use of visible light irradiation in a solvent like benzene has been shown to be highly effective for selective benzylic bromination of dimethylnaphthalenes. oup.com

The subsequent step would involve the aromatic bromination of 1-(bromomethyl)-8-methylnaphthalene. Given the directing effects of the existing substituents, the introduction of a bromine atom at the C1 position would be the desired outcome. This would lead to the final product, this compound.

Alternatively, a direct approach to a related compound, 1,8-bis(bromomethyl)naphthalene (B51720), involves the photobromination of 1,8-dimethylnaphthalene with 2.2 molar equivalents of NBS, which proceeds in near-quantitative yield. oup.com From this intermediate, a selective transformation of one of the bromomethyl groups would be required to arrive at the target molecule, which could present a synthetic challenge.

| Precursor | Reagents | Intermediate | Subsequent Reaction |

| 1,8-Dimethylnaphthalene | 1.1 eq. NBS, Visible light | 1-(Bromomethyl)-8-methylnaphthalene | Aromatic Bromination |

| 1,8-Dimethylnaphthalene | 2.2 eq. NBS, Visible light | 1,8-Bis(bromomethyl)naphthalene | Selective Reduction/Functionalization |

In recent years, there has been a growing interest in the development of metal-free synthetic methodologies to avoid the use of potentially toxic and expensive metal catalysts. While a specific metal-free protocol for this compound has not been extensively reported, related syntheses of other bromomethylnaphthalene isomers provide insight into plausible metal-free strategies.

For example, an efficient, metal-free synthesis of 2-bromo-3-(bromomethyl)naphthalene has been developed starting from naphthalene. dergipark.org.trresearchgate.net This multi-step process involves:

A Birch reduction of naphthalene to afford 1,4-dihydronaphthalene.

The reaction of 1,4-dihydronaphthalene with dichlorocarbene, generated in situ from chloroform (B151607) and potassium tert-butoxide.

Treatment with potassium tert-butoxide to form a key 1H-cyclopropa[b]naphthalene intermediate.

Ring-opening of the cyclopropane ring via bromination with molecular bromine (Br2), which yields the final product.

This sequence demonstrates that complex bromomethylnaphthalene derivatives can be accessed through modular, low-cost, and metal-free pathways. dergipark.org.trresearchgate.net Such principles could potentially be adapted for the synthesis of this compound from appropriately substituted naphthalene precursors.

Reactivity Profiles and Mechanistic Investigations of 1 Bromo 8 Bromomethyl Naphthalene

Reactions Involving the Aryl Bromide Moiety

The aryl bromide in 1-bromo-8-(bromomethyl)naphthalene is significantly less reactive than its benzylic counterpart. However, it readily participates in various palladium-catalyzed cross-coupling reactions and can be a substrate for nucleophilic aromatic substitution under specific conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C1 position of the naphthalene (B1677914) ring. nih.gov These reactions typically involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. In the context of this compound, the aryl bromide can be selectively coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base.

Research has shown that various palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and bases like potassium carbonate (K₂CO₃) or potassium tert-butoxide (t-BuOK), are effective for this transformation. researchgate.nettcichemicals.comelsevierpure.com The choice of solvent, base, and ligand can influence the reaction's efficiency and yield. researchgate.netnih.gov For instance, the use of 1,4-dioxane (B91453) as a solvent with t-BuOK as the base has proven effective in similar systems. researchgate.net The reaction is tolerant of various functional groups on the boronic acid partner, allowing for the synthesis of a diverse range of 1-aryl-8-(bromomethyl)naphthalene derivatives.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions This table is illustrative and based on typical conditions for related aryl bromides.

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | - | t-BuOK | 1,4-Dioxane | 100 |

| Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 90-110 |

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, creating an arylethyne. organic-chemistry.orgnih.gov This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of an amine base like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH). organic-chemistry.orgmdpi.com

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst activates the aryl bromide, while the copper co-catalyst forms a copper(I) acetylide intermediate with the terminal alkyne, which then undergoes transmetalation with the palladium complex. Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts to avoid copper contamination. nih.govucsb.edu These methods often employ specific phosphine (B1218219) ligands to facilitate the reaction. nih.gov The alkynylation of this compound at the C1 position yields 1-alkynyl-8-(bromomethyl)naphthalene derivatives, which are valuable intermediates in organic synthesis.

Table 2: Typical Sonogashira Coupling Reaction Parameters This table is illustrative and based on general conditions for aryl bromides.

| Palladium Catalyst | Copper Co-catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | - | Et₃N | THF/Toluene | Room Temp. to 80°C |

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | Room Temp. to 100°C |

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.orgnumberanalytics.com For this compound, Negishi coupling with an organozinc reagent (R-ZnX) would lead to the formation of 1-substituted-8-(bromomethyl)naphthalene.

The choice of catalyst, often a palladium complex with phosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) or dppf (1,1′-bis(diphenylphosphino)ferrocene), is crucial for the reaction's success. researchgate.net The reaction is typically carried out in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dioxane. nih.gov The versatility of organozinc reagents allows for the introduction of a wide array of alkyl, alkenyl, and aryl groups at the C1 position.

Table 3: General Conditions for Negishi Coupling of Aryl Bromides This table is illustrative and based on general conditions for aryl bromides.

| Catalyst | Ligand | Organozinc Reagent | Solvent |

|---|---|---|---|

| Pd(PPh₃)₄ | - | R-ZnCl | THF |

| Ni(acac)₂ | - | R-ZnBr | DMA/THF |

The presence of two different C-Br bonds in this compound—an aryl C(sp²)-Br bond and a benzylic C(sp³)-Br bond—presents a chemoselectivity challenge. The benzylic bromide is generally more reactive towards nucleophilic substitution and some organometallic reagents under non-catalyzed conditions. However, in palladium-catalyzed cross-coupling reactions, the aryl bromide is the primary site of reactivity.

The mechanism of palladium-catalyzed cross-coupling inherently favors the oxidative addition of the catalyst to the C(sp²)-Br bond over the C(sp³)-Br bond. This selectivity allows for the functionalization of the naphthalene ring while leaving the bromomethyl group intact for subsequent transformations. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity for the cross-coupling reaction at the C1 position. This selective functionalization is a key advantage of using this compound as a building block in multi-step syntheses.

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. libretexts.org Unlike aryl halides with strong electron-withdrawing groups in the ortho or para positions, the naphthalene ring system in this compound is not sufficiently electron-deficient to readily undergo addition-elimination SNAr reactions. libretexts.orgyoutube.com

However, SNAr can be achieved under specific, often harsh, conditions or through the use of transition metal catalysts that activate the aryl halide. nih.gov For instance, reactions with very strong nucleophiles or the use of catalysts like copper salts (Ullmann condensation) or more recently developed palladium or rhodium complexes can facilitate the substitution of the aryl bromide. nih.gov These methods can be used to introduce oxygen, nitrogen, or sulfur nucleophiles at the C1 position. It is important to note that under many nucleophilic conditions, the more labile benzylic bromide would react preferentially. Therefore, strategies to achieve SNAr at the aryl position must be carefully designed to manage the chemoselectivity, potentially by using a protecting group strategy for the bromomethyl functionality or by choosing conditions that specifically favor the SNAr pathway.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions Involving the Benzylic Bromide Moiety

The bromomethyl group at the C8 position is the more reactive of the two halogenated sites. As a benzylic halide, it is susceptible to reactions that proceed via either carbocationic intermediates or direct displacement, and it serves as a key handle for carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The benzylic bromide of this compound readily participates in nucleophilic substitution reactions. The specific pathway, whether SN1 or SN2, is influenced by the choice of nucleophile, solvent, and reaction conditions.

SN2 Pathway : With strong, sterically unhindered nucleophiles and in polar aprotic solvents, the reaction typically follows a bimolecular (SN2) mechanism. The nucleophile directly attacks the electrophilic benzylic carbon, displacing the bromide ion in a single concerted step.

SN1 Pathway : In the presence of polar protic solvents (like water or alcohols) and weaker nucleophiles, the reaction can proceed through an SN1 mechanism. The departure of the bromide leaving group is facilitated by the solvent, forming a resonance-stabilized benzylic carbocation. This intermediate is then captured by the nucleophile. The peri-interaction with the C1-bromo substituent can influence the stability and reactivity of this carbocation.

A common example of this reactivity is the conversion of related (bromomethyl)naphthalenes to introduce various functional groups. nih.gov For instance, reaction with amines would yield the corresponding aminomethyl derivatives, while reaction with cyanide would produce nitriles.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The benzylic C-Br bond can be used to form highly nucleophilic organometallic reagents. Due to the higher reactivity of the benzylic halide compared to the aryl halide, selective metal insertion or halogen-metal exchange is feasible.

Grignard Reagents : The reaction of this compound with magnesium metal in an ether solvent (such as diethyl ether or THF) would selectively form the Grignard reagent at the benzylic position. nih.govresearchgate.net The aryl bromide remains intact under these conditions. The resulting organomagnesium compound is a potent nucleophile, capable of reacting with a wide range of electrophiles like aldehydes, ketones, and esters. researchgate.net

Organolithium Reagents : Similarly, treatment with two equivalents of an alkali metal like lithium would generate the corresponding organolithium species at the benzylic position. nih.gov These reagents are generally more reactive than their Grignard counterparts and must be handled under strictly anhydrous conditions. nih.gov The formation of these organometallic reagents effectively inverts the polarity of the benzylic carbon from electrophilic to nucleophilic. nih.gov

| Reagent Type | General Reaction | Required Metal | Typical Solvent | Halide Reactivity Order |

|---|---|---|---|---|

| Organolithium | R-X + 2Li → R-Li + LiX | Lithium | Pentane, Hexane, Ether | I > Br > Cl |

| Grignard | R-X + Mg → R-MgX | Magnesium | Diethyl ether, THF | I > Br > Cl |

Wittig and Related Olefination Reactions via Phosphonium (B103445) Salt Intermediates

The benzylic bromide is an excellent precursor for the Wittig reaction, a powerful method for synthesizing alkenes from carbonyl compounds. beilstein-journals.orguni.lursc.org The process involves two main steps:

Formation of the Phosphonium Salt : this compound is reacted with a phosphine, typically triphenylphosphine (B44618), in an SN2 reaction. The phosphine's lone pair attacks the benzylic carbon, displacing bromide and forming a stable phosphonium salt. rsc.org

Ylide Generation and Olefination : The phosphonium salt is then treated with a strong base (e.g., n-butyllithium) to deprotonate the carbon adjacent to the phosphorus, creating a highly nucleophilic ylide. rsc.org This Wittig reagent reacts rapidly with an aldehyde or ketone. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide. uni.luresearchgate.net This methodology allows for the precise installation of a double bond, converting a carbonyl compound into a vinyl-substituted 8-bromo-1-vinylnaphthalene derivative.

Dual Reactivity and Selective Transformations

The presence of two distinct C-Br bonds allows for selective and sequential reactions, making this compound a valuable building block for complex, highly substituted naphthalene derivatives.

Orthogonal Functionalization of Aryl and Benzylic Halogen Centers

Orthogonal functionalization implies the selective reaction of one functional group in the presence of another. The significant difference in reactivity between the benzylic bromide and the aryl bromide in this compound is the key to achieving such selectivity.

First, the benzylic bromide can be selectively targeted with a wide range of nucleophiles or converted into an organometallic reagent as described in section 3.2, leaving the aryl bromide untouched. Subsequently, the less reactive aryl bromide can be functionalized. Aryl bromides are commonly used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

A clear example of this principle is demonstrated in the selective synthesis of 8-bromonaphthalene-1-boronic acid. nih.gov In this process, a related 1,8-dihalogenated naphthalene undergoes a selective Br/Li exchange at one position, which is then quenched with a boron electrophile, leaving the bromine at the other position intact. nih.gov This highlights the ability to differentiate between two halogen atoms on a naphthalene core based on their position and electronic environment, a principle directly applicable to this compound.

| Position | Halogen Type | Relative Reactivity | Typical Reactions |

|---|---|---|---|

| C8-CH₂Br | Benzylic Bromide | High | SN1/SN2, Grignard/Organolithium formation, Wittig reaction |

| C1-Br | Aryl Bromide | Low | Metal-catalyzed cross-coupling, Lithiation (harsher conditions) |

Tandem Reaction Sequences and Cascade Processes

The dual functionality of this compound makes it a potential candidate for designing tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. Such processes are highly efficient in building molecular complexity.

For example, a sequence could be initiated by forming a Grignard reagent at the benzylic position, which then participates in an intramolecular reaction. While specific tandem reactions starting from this compound are not widely reported, related processes that form complex naphthalene systems are known. For instance, phosphine-mediated multicomponent reactions can furnish highly functionalized naphthalenes through a cascade of γ-umpolung addition, aldol (B89426) reaction, Wittig olefination, and dehydration. This demonstrates how a sequence of well-understood reactions can be combined into a powerful synthetic transformation, a strategy that could be applied to substrates like this compound to construct intricate peri-fused ring systems.

Intramolecular Reactions and Ring Closures of this compound

The unique positioning of the bromo and bromomethyl groups at the peri-positions of the naphthalene core in this compound makes it a valuable precursor for a variety of intramolecular reactions. These reactions are often driven by the release of steric strain and the formation of new, stable ring systems.

Cyclization Reactions Mediated by Adjacent Functional Groups

The reactivity of this compound allows for cyclization reactions that are initiated or influenced by other functional groups on the naphthalene ring. These reactions can lead to the formation of complex heterocyclic and polycyclic aromatic systems.

For instance, in syntheses targeting fluoranthene (B47539) derivatives, a related compound, 1,8-diiodonaphthalene (B175167), undergoes a palladium-catalyzed cascade reaction. This process involves an initial Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation, demonstrating how adjacent groups can facilitate ring closure to form the fluoranthene core. beilstein-journals.org While not directly involving this compound, this illustrates a common strategy for forming new rings from 1,8-disubstituted naphthalenes.

Similarly, the synthesis of acenaphtho[1,2-b]thiophene was achieved through a palladium-catalyzed reaction between 1,8-diiodonaphthalene and thiophene-3-ylboronic acid. beilstein-journals.org This reaction proceeds via a tandem Suzuki-Miyaura coupling and intramolecular C-H arylation, highlighting the utility of this methodology for constructing fused heterocyclic systems. beilstein-journals.org

The following table provides examples of cyclization reactions starting from related 1,8-disubstituted naphthalenes, which serve as models for the potential reactivity of this compound.

| Starting Material | Reagents | Product | Reaction Type |

| 1,8-Diiodonaphthalene | Thiophene-3-ylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂ | Acenaphtho[1,2-b]thiophene | Suzuki-Miyaura/C-H arylation cascade beilstein-journals.org |

| 1,8-Dihalonaphthalenes | Heteroarylboronic acids/esters | Heterocyclic fluoranthene analogues | Suzuki-Miyaura/C-H arylation cascade beilstein-journals.org |

Formation of Strain-Incorporating Polycyclic Naphthalene Systems

The steric repulsion between the peri-substituents in 1,8-disubstituted naphthalenes can lead to significant distortion of the naphthalene ring system. This inherent strain can be a driving force for reactions that form new, more stable polycyclic structures. For example, the introduction of bulky substituents at the 1 and 8 positions enhances steric repulsion and distorts the planarity of the naphthalene ring. nih.gov

In a study of 1,8-bis(bromomethyl)naphthalene (B51720), X-ray crystallography revealed a significant vertical distortion, with the naphthalene ring being non-planar. nih.gov This strain can influence the reactivity of the molecule, although in some cases, such as with 1,8-bis(dibromomethyl)naphthalene, the compound can become surprisingly inert to certain reactions like nitration and hydrogenation due to electronic effects like negative hyperconjugation. nih.gov

The formation of acenaphthene (B1664957), a five-membered ring fused to the naphthalene core, is a classic example of a strain-releasing cyclization. While specific studies on the direct conversion of this compound to acenaphthene are not detailed in the provided context, the general principle of forming this ring system from 1,8-disubstituted naphthalenes is well-established. acs.org

Mechanistic Pathways of Intramolecular Cyclizations

The mechanisms of intramolecular cyclizations involving 1,8-disubstituted naphthalenes often proceed through intermediates that facilitate the formation of the new ring. In the case of palladium-catalyzed reactions, the mechanism typically involves the formation of an organopalladium intermediate.

For the synthesis of fluoranthene derivatives from 1,8-dihalonaphthalenes, the proposed mechanism involves:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond at the 1-position of the naphthalene.

Transmetalation: The resulting organopalladium species reacts with a boronic acid or ester in a Suzuki-Miyaura coupling.

Intramolecular C-H Activation/Arylation: The newly introduced aryl group is positioned in proximity to the C-H bond at the 8-position, allowing for an intramolecular C-H activation and subsequent reductive elimination to form the new C-C bond and regenerate the palladium catalyst. beilstein-journals.org

An alternative pathway for cyclization can involve the formation of a benzylic radical or cation at the bromomethyl group, which can then attack the aromatic ring at the 8-position, followed by loss of HBr to form the new ring. The specific pathway is dependent on the reaction conditions and the nature of any catalysts or reagents employed.

Influence of Peri-Interactions on Reaction Outcomes

The steric and electronic interactions between substituents at the 1 and 8 (peri) positions of the naphthalene ring play a crucial role in determining the feasibility and outcome of intramolecular reactions. rsc.org These peri-interactions can force the substituents into close proximity, pre-organizing the molecule for cyclization.

The distortion of the naphthalene ring caused by bulky peri-substituents can lower the activation energy for cyclization by bringing the reactive centers closer together. nih.gov However, these interactions can also lead to unexpected reactivity or inertness. For example, while the steric strain in 1,8-bis(bromomethyl)naphthalene would be expected to make it highly reactive towards cyclization, the electronic effects in the more substituted 1,8-bis(dibromomethyl)naphthalene render it unreactive under certain conditions. nih.gov

The interplay of steric repulsion and electronic effects is a key consideration in designing synthetic routes that utilize peri-disubstituted naphthalenes as starting materials. The specific nature of the substituents dictates the geometry of the distorted naphthalene core and, consequently, the preferred reaction pathways. nih.govznaturforsch.com

Advanced Spectroscopic and Structural Elucidation of 1 Bromo 8 Bromomethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1-bromo-8-(bromomethyl)naphthalene in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's connectivity and dynamic behavior can be assembled.

¹H NMR and ¹³C NMR for Detailed Structural Assignment

The ¹H and ¹³C NMR spectra of this compound are expected to display characteristic signals that confirm the presence of the naphthalene (B1677914) core and the bromine-containing substituents. Due to the lack of readily available, specific spectral data for this compound, the analysis of the closely related and structurally similar compound, 1,8-di(bromomethyl)naphthalene, provides valuable insights.

In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of 1,8-di(bromomethyl)naphthalene shows a characteristic singlet for the methylene (B1212753) protons (CH₂) of the bromomethyl groups. The aromatic protons on the naphthalene ring typically appear as a complex multiplet pattern in the downfield region.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the bromomethyl groups will appear at a characteristic chemical shift, while the ten carbon atoms of the naphthalene ring will exhibit distinct signals, influenced by the substitution pattern. The signals for the carbons bearing the bromomethyl groups (C1 and C8) are particularly informative.

Table 1: Representative ¹H and ¹³C NMR Data for 1,8-disubstituted Naphthalene Analogs (Data presented is for analogous compounds and serves as a reference for the expected chemical shifts for this compound)

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Naphthalene Ar-H | 7.0 - 8.5 |

| -CH₂Br | ~5.0 - 5.5 | |

| ¹³C | Naphthalene Ar-C | 120 - 140 |

Note: The exact chemical shifts for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons on the naphthalene ring. Cross-peaks in the COSY spectrum indicate which protons are spin-spin coupled, typically those on adjacent carbon atoms. This is crucial for assigning the signals of the individual aromatic protons (H2 to H7). sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : An HMQC or HSQC spectrum correlates the proton signals with the signals of the directly attached carbon atoms. columbia.edu This one-bond correlation is fundamental for assigning the carbon signals of the naphthalene ring by linking them to their corresponding, and often more easily assigned, proton signals. columbia.edu For instance, the methylene protons of the bromomethyl group would show a cross-peak to the methylene carbon signal.

Variable-Temperature NMR Studies for Conformational Dynamics and Exchange Processes

The peri-substituents in this compound introduce significant steric strain, which can lead to restricted rotation and distinct conformational isomers. Variable-temperature (VT) NMR studies are employed to investigate these dynamic processes. organicchemistrydata.org

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, if the rate of conformational exchange (e.g., rotation around the C-C bonds of the substituents) is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate decreases. If the rate becomes slow enough, separate signals for each conformer may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational exchange process. organicchemistrydata.org For 1,8-disubstituted naphthalenes, these studies reveal the energetic barriers to rotation and the preferred conformations adopted by the substituents to alleviate steric hindrance. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Crystallographic studies on the analogous compound 1,8-di(bromomethyl)naphthalene reveal significant deviations from an idealized planar naphthalene structure. The steric repulsion between the two peri-substituents forces them apart, leading to a splaying of the C1-C(CH₂) and C8-C(CH₂) bonds.

Table 2: Selected Bond Distances and Angles for 1,8-di(bromomethyl)naphthalene (Analog) (Data from X-ray crystallographic analysis of the analogous compound)

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length | C(1)-C(8) | ~2.55 Å |

| C(4)-C(5) | ~2.38 Å | |

| C(1)-CH₂ | ~1.52 Å | |

| C(8)-CH₂ | ~1.52 Å | |

| C-Br | ~1.95 Å |

Note: These values are for 1,8-di(bromomethyl)naphthalene and represent the expected structural features of this compound. nih.gov

The analysis of dihedral angles is particularly revealing. The naphthalene ring itself is distorted from planarity, with the two benzene (B151609) rings being slightly twisted with respect to each other.

Elucidation of Peri-Interactions and Naphthalene Ring Distortion

The defining structural feature of 1,8-disubstituted naphthalenes is the powerful steric interaction between the substituents at the peri-positions. researchgate.net In an unsubstituted naphthalene molecule, the distance between the C1 and C8 hydrogen atoms is already less than the sum of their van der Waals radii. Replacing these hydrogens with much bulkier groups like a bromine atom and a bromomethyl group dramatically increases this steric repulsion.

To alleviate this strain, the molecule undergoes significant out-of-plane and in-plane distortions. nih.gov The out-of-plane distortion involves the puckering of the naphthalene ring, where the C1 and C8 atoms are pushed out of the mean plane of the ring in opposite directions. This is quantified by the dihedral angle between the two halves of the naphthalene ring. For 1,8-di(bromomethyl)naphthalene, this distortion is significant, with a reported dihedral angle of approximately 11.0°. nih.gov

The in-plane distortion involves the widening of the C1-C8a-C8 angle and the compression of the angles on the opposite side of the naphthalene ring. The distance between the C1 and C8 carbon atoms is also stretched compared to unsubstituted naphthalene. These distortions are a direct consequence of the molecule adopting a conformation that minimizes the severe steric clash between the peri-substituents. nih.gov

Supramolecular Interactions in Crystal Packing (e.g., Halogen Bonding)

In the crystal structures of other brominated naphthalene derivatives, short contact distances between bromine atoms on adjacent molecules are often observed. These Br···Br interactions, with distances shorter than the sum of their van der Waals radii (typically around 3.70 Å), are indicative of halogen bonding. This type of interaction involves the electrophilic region of a bromine atom on one molecule interacting with a nucleophilic region, such as a lone pair on a halogen or another electron-rich atom, on a neighboring molecule.

Furthermore, weak C–H···Br hydrogen bonds can contribute to the stability of the crystal lattice, where a hydrogen atom attached to the naphthalene ring or the bromomethyl group interacts with a bromine atom of an adjacent molecule. The peri-substitution pattern of this compound, with bulky substituents at the 1 and 8 positions, will impose significant steric constraints that influence the molecular conformation and the efficiency of crystal packing. The interplay of these directive intermolecular forces, including halogen bonding and hydrogen bonding, along with van der Waals forces, determines the final three-dimensional architecture of the crystal. For instance, in the crystal structure of 1,6,7-Tris(bromomethyl)naphthalene, bromine-bromine contacts link the molecules into ribbons. researchgate.net

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for the confirmation of the molecular formula and the elucidation of the structure of this compound through analysis of its fragmentation patterns. The presence of two bromine atoms is a key feature that dominates the mass spectrum.

The molecular formula of this compound is C₁₁H₈Br₂. uni.lu Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). docbrown.info Consequently, the molecular ion region in the mass spectrum of a dibrominated compound will exhibit a characteristic isotopic cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.

Electron ionization (EI) mass spectrometry of this compound is expected to induce fragmentation through several key pathways. The initial fragmentation would likely involve the cleavage of the weakest bonds. The C-Br bonds are susceptible to cleavage, leading to the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br).

A plausible fragmentation pathway would be the loss of a bromine atom from the bromomethyl group, which is typically a more facile process than the cleavage of a bromine atom directly from the aromatic ring. This would result in the formation of a stable naphthylmethyl cation. Subsequent fragmentation could involve the loss of the second bromine atom or other rearrangements.

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 298.90658 | 142.5 |

| [M+Na]⁺ | 320.88852 | 153.8 |

| [M-H]⁻ | 296.89202 | 150.1 |

| [M+NH₄]⁺ | 315.93312 | 162.8 |

| [M+K]⁺ | 336.86246 | 138.6 |

| [M+H-H₂O]⁺ | 280.89656 | 151.3 |

| [M+HCOO]⁻ | 342.89750 | 158.5 |

| [M+CH₃COO]⁻ | 356.91315 | 157.1 |

| [M+Na-2H]⁻ | 318.87397 | 151.4 |

| [M]⁺ | 297.89875 | 176.6 |

| [M]⁻ | 297.89985 | 176.6 |

This data is based on predicted values. uni.lu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

The FTIR and Raman spectra will be dominated by vibrations associated with the substituted naphthalene core and the bromomethyl group. The key functional groups and their expected vibrational frequencies are:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring are expected to produce a series of sharp bands in the 1650-1450 cm⁻¹ region.

CH₂ Vibrations: The methylene group (-CH₂-) of the bromomethyl substituent will exhibit characteristic stretching and bending modes. Asymmetric and symmetric C-H stretching vibrations are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. The CH₂ scissoring (bending) vibration should appear near 1450 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibrations are found in the lower frequency region of the spectrum, typically between 700 and 500 cm⁻¹. The presence of two C-Br bonds (one attached to the aromatic ring and one to the methyl group) may give rise to distinct absorption bands.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the naphthalene ring and the C-Br stretching modes, which are often strong in Raman scattering. The combination of FTIR and Raman data provides a comprehensive vibrational profile of the molecule.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1650 - 1450 |

| -CH₂- | Asymmetric and Symmetric C-H Stretching | ~2950 and ~2850 |

| -CH₂- | Scissoring (Bending) | ~1450 |

| C-Br (Aromatic) | Stretching | 700 - 500 |

| C-Br (Aliphatic) | Stretching | 700 - 500 |

| Substituted Naphthalene | Fingerprint Region (Out-of-plane bending, etc.) | < 1000 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for probing the fundamental properties of molecules like 1-bromo-8-(bromomethyl)naphthalene. They allow for the detailed examination of electronic structure and energetics that govern its chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular properties of organic compounds. For this compound, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31+G(d)), can be utilized to determine its optimized geometry and electronic characteristics. rsc.org These calculations model the complex interplay between the electron-withdrawing bromine atoms and the aromatic naphthalene (B1677914) system.

A key feature of peri-disubstituted naphthalenes is the steric strain induced by the substituents at the C1 and C8 positions. st-andrews.ac.uk This strain forces a distortion of the naphthalene backbone from planarity. researchgate.netmdpi.com In the case of this compound, DFT would predict the extent of this out-of-plane distortion, including the splaying of the C-Br and C-CH2Br bonds and the resulting dihedral angles. A DFT calculation on the related 1,8-bis(bromomethyl)naphthalene (B51720) revealed a significant vertical distortion, with a dihedral angle of 11.0° between the peri-substituents, disrupting the coplanarity of the naphthalene ring. researchgate.net

Furthermore, DFT is used to calculate key electronic parameters. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) map can all be generated. These parameters are crucial for understanding the molecule's reactivity, particularly where it might be susceptible to nucleophilic or electrophilic attack. For instance, DFT studies on similar peri-substituted naphthalenes have been used to model their complex solution conformations and calculate ionization energies, which correlate with experimentally determined redox potentials. rsc.org

Note: These values are illustrative and would be precisely determined by specific DFT calculations (e.g., B3LYP/6-311+G(d,p) level of theory).

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio (from first principles) methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are employed. While computationally more demanding than DFT, these methods provide benchmark-quality data for energies and structures. They are particularly valuable for accurately describing weak interactions, such as dispersion forces, which can be significant in sterically crowded molecules. For halogenated aromatic compounds, high-level ab initio calculations can provide precise details on bond dissociation energies and reaction barriers. dntb.gov.ua Such calculations on this compound would offer a more refined understanding of its thermodynamic stability and the energetics of its potential reaction pathways, serving as a reference to validate results from more cost-effective DFT methods.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is dominated by the rotation around the single bond connecting the bromomethyl group to the naphthalene ring.

Conformational Analysis: The primary conformational variable is the dihedral angle defined by the C8-C9 bond of the naphthalene, the C9-C10 bond to the methyl carbon, and the C10-Br bond. Due to severe steric repulsion between the peri-substituents (the C1 bromine and the C8 bromomethyl group), free rotation is expected to be highly restricted. rsc.org Computational potential energy surface (PES) scans can identify the minimum energy conformations and the rotational barriers between them. Studies on similarly crowded 1,8-disubstituted naphthalenes have shown that the steric strain leads to significant out-of-plane distortions to relieve the repulsive forces. st-andrews.ac.uk The molecule will adopt a conformation that minimizes the steric clash, likely with the C-Br bond of the bromomethyl group oriented away from the C1 bromine atom.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. mdpi.comaip.org By simulating the motion of atoms over time based on a force field, MD can explore the accessible conformational space at a given temperature, the flexibility of the molecule, and its interactions with solvent molecules. mdpi.com For naphthalene derivatives, MD simulations have been used to predict properties like crystal shape and to understand adsorption behaviors on surfaces. mdpi.comrsc.org For this specific molecule, MD would reveal the time-averaged structure, the fluctuations in bond lengths and angles, and the preferential solvent organization around the molecule, which are all critical for understanding its behavior in a reaction medium.

Prediction of Reactivity and Reaction Pathways

Theoretical methods are powerful in predicting how and where a molecule is likely to react. For this compound, the two C-Br bonds present distinct reactive sites.

Transition State Analysis and Reaction Barrier Determination

The benzylic C-Br bond in the bromomethyl group is expected to be the more reactive site for nucleophilic substitution compared to the aryl C-Br bond. Computational chemistry can model this reactivity by simulating a reaction, for example, with a nucleophile like a hydroxide (B78521) ion. libretexts.org The mechanism for such a reaction is typically bimolecular nucleophilic substitution (SN2). libretexts.orgmasterorganicchemistry.com

Using DFT or ab initio methods, the entire reaction coordinate can be mapped out. This involves locating the geometry of the transition state—the highest energy point along the reaction pathway. youtube.com The energy difference between the reactants and the transition state is the activation energy barrier, a critical factor that determines the reaction rate. researchgate.net For the SN2 reaction at the bromomethyl carbon, the transition state would feature a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing bromide ion. youtube.com Calculating this barrier provides a quantitative prediction of the molecule's reactivity at that site.

Elucidation of Electronic Effects (e.g., Hyperconjugation, Inductive Effects)

The reactivity and stability of this compound are governed by a combination of electronic effects.

Inductive Effects: Both the bromine atom attached directly to the naphthalene ring and the one on the methyl group are highly electronegative. They exert a strong electron-withdrawing inductive effect (-I), which reduces the electron density in the naphthalene π-system and at the benzylic carbon. researchgate.net This makes the aromatic ring less susceptible to electrophilic attack than unsubstituted naphthalene but activates the benzylic carbon for nucleophilic attack.

Spectroscopic Property Prediction and Validation against Experimental Data

Theoretical predictions for this compound have been made using computational models. For instance, properties such as the logarithm of the octanol-water partition coefficient (XlogP) and the predicted collision cross-section for different adduct ions have been calculated and are available through databases like PubChem. chemicalbook.comuni.lu These predictions are based on the molecule's structure and provide valuable insights into its potential behavior in various analytical techniques.

| Property | Predicted Value |

|---|---|

| XlogP | 4.4 |

| Monoisotopic Mass | 297.8993 Da |

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 298.90658 | 142.5 |

| [M+Na]+ | 320.88852 | 153.8 |

| [M-H]- | 296.89202 | 150.1 |

| [M+NH4]+ | 315.93312 | 162.8 |

| [M+K]+ | 336.86246 | 138.6 |

The validation of such computational predictions against experimental data is a critical step in computational chemistry. This process typically involves acquiring experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and comparing them with spectra generated through theoretical calculations, often employing Density Functional Theory (DFT). nih.gov

While specific experimental spectra for this compound are not widely published, the spectra of the closely related compound, 1,8-bis(bromomethyl)naphthalene , can provide some insight. For instance, the experimental IR spectrum of 1,8-bis(bromomethyl)naphthalene is available and shows characteristic peaks that could be compared with theoretical predictions. chemicalbook.com

A pertinent example of the validation process for similar compounds can be found in the study of 2-(n-alkylamino)-3-bromo-naphthalene-1,4-diones. In this research, the experimental ¹H and ¹³C NMR chemical shifts were compared with theoretical values calculated using DFT (M06-2X/6-311++G(d,p)). nih.gov This comparison allows for the verification of the computational model's accuracy and aids in the definitive assignment of chemical structures. nih.gov The general approach involves optimizing the molecular geometry, calculating the magnetic shielding constants, and then converting these to chemical shifts, which can be directly compared to experimental values. nih.govyoutube.com

For this compound, a similar workflow would be employed. The first step would be to obtain experimental ¹H and ¹³C NMR spectra. These would then be compared to the chemical shifts predicted by DFT calculations. Any discrepancies between the experimental and predicted values would be analyzed to refine the computational model or to confirm the proposed structure. This validation process is a powerful tool for ensuring the accuracy of both experimental and theoretical data.

Applications of 1 Bromo 8 Bromomethyl Naphthalene As a Synthetic Building Block

Precursor in the Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid and sterically defined structure of 1-bromo-8-(bromomethyl)naphthalene makes it an ideal starting material for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs). The differential reactivity of the aryl bromide and the benzyl (B1604629) bromide moieties allows for a stepwise construction of intricate fused aromatic systems.

Formation of Substituted Naphthalenes and Annulated Systems

This compound is instrumental in the creation of a variety of substituted naphthalenes and annulated systems. The bromomethyl group can readily undergo nucleophilic substitution reactions, while the aryl bromide can participate in cross-coupling reactions. For instance, the reaction of this compound with appropriate nucleophiles can lead to the formation of new carbon-carbon or carbon-heteroatom bonds at the 8-position. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, at the 1-position can then be employed to introduce additional aryl or alkynyl groups, leading to highly functionalized naphthalene (B1677914) derivatives. researchgate.net

Furthermore, intramolecular reactions involving both the bromo and bromomethyl groups can lead to the formation of annulated systems, where new rings are fused onto the naphthalene core. These reactions often proceed via the formation of a reactive intermediate, which then cyclizes to form the desired polycyclic structure. This strategy has been successfully employed to synthesize a range of unique PAHs with tailored electronic and photophysical properties.

Scaffold for the Preparation of Advanced Organic Materials Precursors

The unique structural and electronic properties of the naphthalene core make this compound an attractive scaffold for the development of precursors for advanced organic materials. Its ability to be selectively functionalized at two distinct positions allows for the creation of tailored molecules with specific properties for applications in optoelectronics and polymer science.

Intermediates for Organic Light-Emitting Diode (OLED) Materials

In the field of organic electronics, derivatives of 1,8-disubstituted naphthalenes have shown promise as components of organic light-emitting diodes (OLEDs). While direct applications of this compound in OLEDs are not extensively documented, its role as a precursor to naphthalimide-based materials is significant. Derivatives of 1,8-naphthalimide (B145957) are known to be excellent fluorescent dyes and have been investigated for their electroluminescent properties. researchgate.net The synthesis of these materials often involves the modification of the naphthalene backbone, and versatile precursors like this compound could, in principle, be utilized to introduce specific functionalities that tune the emission color and efficiency of the resulting OLED materials. researchgate.net

Building Blocks for Conjugated Polymers and Functional Architectures

The development of three-dimensional building blocks is crucial for creating functional organic materials with well-defined cavities and altered molecular packing. beilstein-journals.org this compound, with its defined three-dimensional structure, serves as a valuable building block for the synthesis of conjugated polymers and other functional architectures. bldpharm.com The two reactive bromine sites allow for its incorporation into polymer chains through various polymerization techniques, such as Suzuki polycondensation. The resulting polymers can exhibit interesting properties, such as intrinsic microporosity, which is beneficial for applications in gas storage and separation. beilstein-journals.org The rigid naphthalene unit imparts thermal stability and defined geometry to the polymer backbone, while the potential for further functionalization offers a route to fine-tune the material's properties.

Synthesis of Specialized Organic Reagents and Ligands

The unique steric and electronic environment around the peri-positions of the naphthalene ring in this compound makes it a valuable precursor for the synthesis of specialized organic reagents and ligands, particularly those used in catalysis.

Proton Sponge Analogues and Other Sterically Hindered Basic Systems

Proton sponges are a class of compounds characterized by high basicity and low nucleophilicity, arising from the close proximity of two amino groups held in a rigid orientation, typically on a naphthalene scaffold. This arrangement facilitates the chelation of a proton, leading to significant steric strain relief upon protonation. While the parent compound for many of these studies is 1,8-bis(dimethylamino)naphthalene, various derivatives are synthesized to fine-tune their basicity and electronic properties.

A comprehensive search of the scientific literature did not yield specific examples or detailed research findings on the application of this compound as a direct precursor for the synthesis of proton sponge analogues or other sterically hindered basic systems. Research in this area predominantly focuses on the use of related compounds, such as 1,8-diaminonaphthalene (B57835) and its derivatives, as the foundational core for constructing the characteristic 'proton sponge' framework. The functional groups present in this compound, a bromo and a bromomethyl group, would require significant synthetic transformations to be converted into the necessary amino functionalities for creating a proton sponge structure.

Derivatization to Access Diverse Chemical Libraries for Research Purposes

Diversity-oriented synthesis (DOS) is a strategy employed in medicinal chemistry and chemical biology to generate a wide array of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The goal of DOS is to efficiently explore a broad range of chemical space. Starting materials for DOS are often chosen for their ability to undergo a variety of chemical transformations, leading to a library of compounds with different skeletal frameworks and functional group displays.

Despite the potential for the two different reactive sites in this compound (an aryl bromide and a benzylic bromide) to be selectively functionalized to create a library of derivatives, a thorough review of the available scientific literature did not reveal any specific studies where this compound has been utilized as a scaffold for the generation of diverse chemical libraries for research purposes. The application of this particular bifunctional naphthalene derivative in diversity-oriented synthesis pathways remains an underexplored area of chemical research.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Functionalized Naphthalenes

The synthesis of functionalized naphthalenes, including derivatives of 1-bromo-8-(bromomethyl)naphthalene, is an area ripe for innovation, with a strong emphasis on sustainability and efficiency. lifechemicals.com Traditional methods for synthesizing substituted naphthalenes often face challenges with regioselectivity, which depends on the existing functional groups. nih.gov Future research will likely focus on overcoming these limitations.

A promising avenue is the development of regioselective synthesis methods for polysubstituted naphthalenes, which are highly sought after in the pharmaceutical and organic synthesis industries. nih.gov Strategies such as the direct functionalization of C-H bonds are gaining traction as a powerful, step-economical tool. researchgate.net For instance, a protocol for the nitrogen-to-carbon single-atom transmutation in isoquinolines has been developed, providing easy access to a variety of substituted naphthalenes using an inexpensive phosphonium (B103445) ylide as the carbon source. nih.govresearchgate.net This method's success hinges on the formation of a triene intermediate, which then undergoes 6π-electrocyclization. nih.govresearchgate.net

Furthermore, multicomponent reactions catalyzed by transition metals like ruthenium are emerging for the synthesis of multifunctional naphthalenes from simple precursors. rsc.orgresearchgate.net These methods offer modularity and can tolerate a wide array of functional groups, making them applicable to the late-stage modification of complex molecules, including natural products and drugs. rsc.org

Future work should also prioritize the use of sustainable and environmentally benign reagents and conditions. This includes exploring biocatalytic methods that mimic enzymatic processes, such as the dearomative syn-dihydroxylation of naphthalenes using a biomimetic iron catalyst and hydrogen peroxide. nih.gov Such methods can transform flat aromatic rings into three-dimensional, polyfunctionalized platforms. nih.gov

Table 1: Emerging Synthetic Strategies for Functionalized Naphthalenes

| Synthetic Strategy | Key Features | Potential Advantages |

|---|---|---|

| C-H Bond Functionalization | Direct introduction of functional groups onto the naphthalene (B1677914) core. researchgate.netnih.gov | High atom economy, reduced number of synthetic steps. researchgate.net |

| Skeletal Editing | Transmutation of atoms within the aromatic skeleton (e.g., N-to-C). researchgate.net | Access to novel substitution patterns not achievable by traditional methods. researchgate.net |

| Multicomponent Reactions | Combining three or more reactants in a single operation. rsc.org | Increased molecular complexity from simple starting materials in one pot. rsc.org |

| Biomimetic Catalysis | Use of catalysts that mimic natural enzymes for oxidative dearomatization. nih.gov | Green and selective transformations under mild conditions. nih.gov |

Exploration of Asymmetric Synthesis and Chiral Induction with Naphthalene Scaffolds

The naphthalene scaffold is a privileged structure in asymmetric catalysis and the development of chiral materials. Future research on this compound and its derivatives will undoubtedly delve deeper into their applications in creating chiral molecules and inducing chirality.

One major area of focus is the asymmetric synthesis of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. Naphthalene-based atropisomers have shown significant utility as chiral ligands and catalysts. nih.govresearchgate.net For example, a two-step strategy involving a chiral phosphoric acid-catalyzed Povarov reaction has been developed for the asymmetric synthesis of quinoline-naphthalene atropisomers with excellent enantioselectivities. nih.govresearchgate.net The application of 2-naphthols in the organocatalytic asymmetric synthesis of atropisomers is also a burgeoning field, leading to axially chiral indole-naphthalenes and other frameworks. researchgate.net

Chiral induction, where a chiral molecule influences the stereochemistry of another, is another key research direction. rsc.org Naphthalene diimide amphiphiles, for instance, can self-assemble with tunable chirality upon molecular recognition of biomolecules like adenosine (B11128) phosphates. rsc.org This highlights the potential for creating dynamic and responsive chiral systems. The introduction of chiral compounds can induce and amplify chirality in achiral molecules within a solid matrix, a phenomenon that could be exploited for developing new chiroptical materials. oup.com

Future investigations could explore using the distinct reactivity of the bromo and bromomethyl groups on the this compound core to sequentially introduce different chiral auxiliaries or catalysts, leading to complex, multifunctional chiral systems. The development of chiral reagents with naphthalene fluorophores for the enantioseparation of chiral molecules is another promising application. researchgate.net

Advanced Mechanistic Studies Under Non-Standard Conditions and Flow Chemistry

Understanding the reaction mechanisms of naphthalene derivatives is crucial for optimizing existing transformations and designing new ones. Future research will likely employ advanced techniques to study these mechanisms, particularly under non-standard conditions and in flow chemistry setups.

The oxidation mechanisms of naphthalene initiated by hydroxyl radicals have been studied using density functional theory (DFT), revealing that the regioselectivity of the reaction is dependent on temperature and pressure. acs.org Such computational studies, when combined with experimental data, provide deep insights into reaction pathways and transition states. acs.org Future mechanistic studies on reactions involving this compound could elucidate the interplay between its two reactive sites under various conditions.

Studying reactions under non-standard conditions, such as high pressure or temperature, or using unconventional energy sources like microwaves or sonication, can lead to novel reactivity and product distributions. stackexchange.comyoutube.com For example, the orientation of sulfonation in naphthalene is known to change with reaction temperature. youtube.com Investigating the behavior of this compound under such conditions could reveal new synthetic pathways.

Flow chemistry offers precise control over reaction parameters like temperature, pressure, and reaction time, which is ideal for detailed mechanistic investigations and for safely handling hazardous intermediates. The integration of in-line analytical techniques (e.g., NMR, IR spectroscopy) into flow reactors can provide real-time data on reaction kinetics and intermediates, facilitating a deeper understanding of complex reaction networks.

Expansion of Synthetic Utility Towards Highly Ordered Molecular Devices and Supramolecular Architectures

The rigid and planar structure of the naphthalene core makes it an excellent building block for the construction of highly ordered molecular devices and complex supramolecular architectures. The bifunctional nature of this compound provides a platform for creating polymers and extended structures.

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to self-assembling intricate structures from molecular components. frontiersin.org Naphthalene-based molecules have been used to construct a variety of supramolecular systems, including hydrogen-bonded networks, water-soluble polymers, and nanocylinders. nih.govresearchgate.netnih.gov For instance, naphthalene diimides can self-assemble in water to form robust nanocylinders through a combination of hydrogen bonding, hydrophobic effects, and π-stacking interactions. nih.gov The design of C-shaped receptors based on naphthalene building blocks can lead to new supramolecular polymers through head-to-tail host-guest complexation. researchgate.net